N-(3-(5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[3-(2-hydroxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-30(27,28)23-15-7-4-6-14(12-15)17-13-18(16-8-2-3-9-19(16)25)24(22-17)21(26)20-10-5-11-29-20/h2-12,18,23,25H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZYTVTUFWJRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes the condensation of 2-hydroxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form the pyrazole ring. This intermediate is then reacted with 3-bromobenzene methanesulfonamide under suitable conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
N-(3-(5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-(5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(5-(2-Ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 923244-03-5)
Key Structural Differences :
- Aromatic heterocycle : Furan-2-carbonyl replaces thiophene-2-carbonyl.
- Substituent on phenyl group : Ethoxy (-OCH₂CH₃) replaces hydroxyl (-OH).
Table 1: Physicochemical and Structural Comparison
Implications :
- Solubility : The hydroxyl group in the target compound increases hydrophilicity compared to the ethoxy analog, which is more lipophilic.
- Bioactivity : Thiophene’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets, whereas furan’s electronegativity could alter charge distribution.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
Key Structural Differences :
- Core structure : Pyrazole (fully unsaturated) vs. pyrazoline (dihydro).
- Substituents : Chlorophenylsulfanyl and trifluoromethyl groups vs. hydroxyphenyl and methanesulfonamide.
Table 2: Conformational and Electronic Comparisons
| Property | Target Compound | 5-(3-Chlorophenylsulfanyl)-... |
|---|---|---|
| Ring Saturation | 4,5-dihydro-1H-pyrazoline | Fully unsaturated pyrazole |
| Electron-Withdrawing Groups | Thiophene-2-carbonyl | -CF₃, -S-C₆H₄Cl |
| Steric Effects | Bulky methanesulfonamide | Smaller aldehyde group |
Implications :
- Reactivity : The pyrazoline ring in the target compound may undergo ring-opening reactions more readily than the pyrazole analog.
- Electron Density : Multiwfn analysis () could reveal higher electron density at the sulfonamide group compared to the chlorophenylsulfanyl moiety, affecting redox behavior.
Biological Activity
N-(3-(5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, synthesizing findings from various research studies and databases.
Compound Overview
- Molecular Formula : C20H22N4O2S
- Molecular Weight : 382.48 g/mol
- Structure : The compound features a methanesulfonamide group linked to a phenyl ring, which is further substituted with a 4,5-dihydro-1H-pyrazole moiety and a thiophene-2-carbonyl group.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that the pyrazole moiety can inhibit cell proliferation in various cancer cell lines. The presence of the thiophene group may enhance this activity by interacting with specific biological targets, such as kinases involved in cancer progression.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammatory cytokine production, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
Compounds containing thiophene and pyrazole rings have demonstrated antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its structural features:
- Pyrazole Ring : Known to interact with protein targets involved in cell signaling.
- Thiophene Moiety : May enhance lipophilicity and facilitate membrane permeability.
- Methanesulfonamide Group : Potentially involved in hydrogen bonding with target proteins.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds has been made:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Ethoxy-N-(4-methylphenyl)pyrazole | Contains a pyrazole ring and ethoxy group | Lacks thiophene moiety |
| N-(4-chlorophenyl)thiazole | Contains thiazole instead of thiophene | Different heterocyclic structure |
| N-Benzoyl-N'-methylhydrazine | Similar hydrazine functionality | Lacks sulfonamide group |
This table illustrates the distinctiveness of this compound due to its unique combination of functional groups.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Study : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
- Anti-inflammatory Research : A recent study assessed the anti-inflammatory effects of similar sulfonamides and found that they effectively reduced edema in animal models, indicating that this compound may yield comparable results.
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds .
- Step 2: Introduction of the thiophene-2-carbonyl group using thiophene-based acylating agents under anhydrous conditions .
- Step 3: Sulfonamide coupling via nucleophilic substitution, often employing methanesulfonyl chloride in the presence of a base like triethylamine .
Critical Parameters:
- Temperature: Pyrazole cyclization requires precise control (60–80°C) to avoid side reactions .
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonamide formation .
- Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity during pyrazole ring closure .
Basic Question: How is the compound structurally characterized, and what analytical techniques are essential?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and diastereomeric purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the hydroxyphenyl and thiophene moieties .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹) .
Basic Question: What preliminary biological assays are used to evaluate its activity?
Answer:
Initial screening often includes:
- Enzyme Inhibition: Testing against cyclooxygenase (COX) or carbonic anhydrase isoforms via fluorometric assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Question: How can synthetic yields be optimized when scaling up the reaction?
Answer:
Optimization strategies include:
- Solvent Selection: Switching from DMF to acetonitrile reduces byproduct formation in sulfonylation steps .
- Catalyst Loading: Incremental addition of ZnCl₂ (0.5–1.0 equiv) minimizes decomposition of the pyrazole intermediate .
- Workup Protocols: Gradient pH adjustment during extraction improves purity (>95%) by removing unreacted thiophene derivatives .
Advanced Question: How do structural modifications (e.g., substituent variations) impact bioactivity?
Answer:
- Hydroxyphenyl Group: Electron-donating groups (e.g., -OH) enhance COX-2 selectivity by 30–50% compared to halogenated analogs .
- Thiophene vs. Furan: Thiophene-containing derivatives show superior antimicrobial activity (MIC: 2–4 µg/mL) due to sulfur’s electronegativity .
- Sulfonamide Linker: N-Methylation reduces cytotoxicity (IC₅₀ increases from 8 µM to >50 µM) by disrupting hydrogen bonding with target enzymes .
Advanced Question: How can contradictions in reported biological data be resolved?
Answer:
Discrepancies often arise from:
- Assay Conditions: Varying pH levels (e.g., pH 7.4 vs. 6.5) alter ionization states of the sulfonamide group, affecting binding affinity .
- Cell Line Variability: Differences in membrane permeability (e.g., MDR1 expression in HeLa vs. A549) impact IC₅₀ reproducibility .
- Solubility Limits: Poor aqueous solubility (<0.1 mg/mL) may lead to false negatives in cell-based assays; use of DMSO carriers (>10%) can introduce artifacts .
Advanced Question: What computational methods predict its interaction with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding modes to COX-2, highlighting key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
- Molecular Dynamics (MD): GROMACS simulations assess stability of the ligand-enzyme complex over 100 ns trajectories .
- QSAR Models: 2D descriptors (e.g., logP, polar surface area) correlate with antibacterial potency (R² > 0.85 in training sets) .
Advanced Question: What strategies control regioselectivity during pyrazole ring formation?
Answer:
- Directing Groups: Electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring favor cyclization at the 3-position .
- Microwave Irradiation: Shortens reaction time (15 min vs. 6 hr) and improves regioselectivity (95:5 ratio) by uniform heating .
- Protecting Groups: Temporary protection of the hydroxyphenyl -OH with acetyl prevents undesired O-alkylation .
Advanced Question: How is metabolic stability assessed in preclinical studies?
Answer:
- Liver Microsome Assays: Incubation with rat/human microsomes identifies major metabolites via LC-MS/MS .
- CYP450 Inhibition: Fluorescent probes (e.g., Vivid® kits) screen for interactions with CYP3A4/2D6 .
- Plasma Stability: HPLC quantifies degradation over 24 hours at 37°C to estimate half-life .
Advanced Question: What crystallographic challenges arise during structure determination?
Answer:
- Polymorphism: Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate phase determination; use of synchrotron radiation improves resolution .
- Disorder in Flexible Groups: The thiophene-carbonyl moiety often exhibits positional disorder; refine occupancy ratios using SHELXL .
- Hydrogen Bonding Networks: Partial occupancy of solvent molecules (e.g., water, DMSO) requires careful modeling to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
